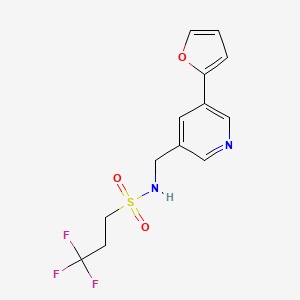

3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

説明

This compound is a sulfonamide derivative characterized by a trifluoropropyl chain and a heteroaromatic moiety combining furan and pyridine rings. The trifluoro group enhances metabolic stability and lipophilicity, while the furan-pyridine unit may contribute to target binding through π-π interactions or hydrogen bonding.

特性

IUPAC Name |

3,3,3-trifluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O3S/c14-13(15,16)3-5-22(19,20)18-8-10-6-11(9-17-7-10)12-2-1-4-21-12/h1-2,4,6-7,9,18H,3,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGBNDCZBLPQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

化学反応の分析

Types of Reactions

3,3,3-Trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.

科学的研究の応用

3,3,3-Trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

作用機序

The mechanism of action of 3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan and pyridine rings can participate in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity and leading to various biological effects .

類似化合物との比較

Comparison with Structural Analogs

Core Structure and Substituent Variations

Sulfonamide Derivatives with Heterocyclic Moieties

Compound LMM11 () : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Shares a furan-containing 1,3,4-oxadiazole ring but lacks the trifluoropropyl group. Used in antifungal studies, highlighting the role of furan in bioactivity .

- Key Difference : The trifluoro group in the target compound may improve metabolic resistance compared to LMM11’s cyclohexyl-ethyl substituents.

- KIRA9 (Compound 9, ): (S)-3,3,3-trifluoro-N-(4-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)propane-1-sulfonamide Shares the trifluoropropyl-sulfonamide backbone but incorporates a naphthalene-piperidine-pyrimidine system. Designed as an ATP-competitive IRE1α inhibitor, suggesting the trifluoro-sulfonamide motif’s versatility in kinase targeting .

Heterocycle Modifications

- Safety guidelines emphasize flammability risks due to thiophene’s reactivity . Comparison: Thiophene may enhance binding to sulfur-rich enzyme pockets but reduce stability compared to furan.

Imidazo-Pyrrolo-Pyrazine Derivatives () : E.g., 3,3,3-Trifluoro-propane-1-sulfonic acid [(2S,4S,5R)-4-methyl-5-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-tetrahydro-furan-2-ylmethyl]-amide

Functional Group Impact

Trifluoropropyl vs. Other Chains

生物活性

3,3,3-Trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide, with the CAS number 2034430-69-6, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a furan-pyridine moiety, which are significant for its interaction with biological targets. Understanding its biological activity is critical for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 334.32 g/mol. The structural characteristics that contribute to its biological activity include:

- Trifluoromethyl Group : Enhances lipophilicity and may improve bioavailability.

- Furan and Pyridine Rings : These heterocycles can interact with various biological receptors and enzymes.

The mechanism by which 3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide exerts its effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Modulation of Signaling Pathways : It can interfere with cellular signaling pathways, potentially affecting processes like cell proliferation and apoptosis.

- Receptor Interaction : The structural features allow it to bind to various receptors, influencing their activity.

In Vitro Studies

Recent studies have focused on the compound's activity against various biological targets. For instance:

These findings suggest that the compound may have potential as an antimicrobial agent and as a lead compound for enzyme inhibitors.

Case Studies

-

Antimicrobial Activity :

In a study evaluating the antimicrobial properties of sulfonamide derivatives, 3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The compound's MIC values were comparable to established antibiotics, indicating its potential as an antimicrobial agent. -

Enzyme Inhibition :

A computational study using artificial neural networks predicted the inhibitory activity of various sulfonamides against human carbonic anhydrases. The structure of 3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide was included in this analysis, suggesting that modifications in the furan and pyridine moieties could enhance selectivity and potency against specific isoforms of carbonic anhydrase .

Q & A

Basic: What synthetic strategies are recommended for preparing 3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Sulfonylation : Reacting the pyridine-furan precursor with 3,3,3-trifluoropropane-1-sulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond .

- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing intermediates and improving reactant solubility .

- Purification : Column chromatography or recrystallization is critical to isolate intermediates and achieve >95% purity. Monitor reaction progress via TLC or HPLC .

Advanced: How can researchers resolve contradictory bioactivity data for this compound in enzyme inhibition assays?

Answer:

Contradictions may arise from assay conditions (e.g., pH, co-factors) or off-target effects. To address this:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to confirm specificity.

- Kinetic Studies : Use stopped-flow spectroscopy or isothermal titration calorimetry (ITC) to measure binding constants (Kd) and rule out nonspecific interactions .

- Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding motifs in the enzyme active site .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyridine-furan moiety and sulfonamide linkage. Key signals include trifluoromethyl (-CF3) at ~110 ppm (13C) and furan protons at 6.3–7.5 ppm (1H) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: ~350–370 g/mol) and isotopic patterns.

- HPLC-PDA : Purity assessment using a C18 column with UV detection at 254 nm .

Advanced: How can reaction yields be improved during the sulfonylation step?

Answer:

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

- Catalytic Bases : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .

- Temperature Control : Maintain 0–5°C during sulfonylation to suppress hydrolysis of the sulfonyl chloride.

- Stoichiometry Optimization : A 1.2:1 molar ratio of sulfonyl chloride to amine precursor minimizes unreacted starting material .

Basic: What preliminary assays are recommended to evaluate this compound’s biological activity?

Answer:

- Enzyme Inhibition : Screen against kinases (e.g., RAF kinase) or sulfotransferases using fluorogenic substrates .

- Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 24–72 hr incubations.

- Solubility Profiling : Use dynamic light scattering (DLS) to assess aqueous solubility, critical for in vivo studies .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Tools like SwissADME predict logP (target <3), blood-brain barrier permeability, and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate interactions with serum albumin to estimate plasma protein binding.

- QSAR Analysis : Correlate structural modifications (e.g., substituents on the pyridine ring) with bioactivity using CoMFA or CoMSIA .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the furan ring.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group.

- Long-Term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How to address unexpected byproducts during the coupling of the pyridine-furan precursor?

Answer:

- Byproduct Identification : Use LC-MS/MS to characterize impurities (e.g., N-alkylated derivatives or oxidation products).

- Reaction Quenching : Add aqueous NaHCO3 immediately post-reaction to neutralize excess sulfonyl chloride.

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups on reactive amines to block undesired side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。